molecular formula C21H26N2O B1359508 2,4-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-71-6

2,4-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1359508
CAS No.: 898783-71-6
M. Wt: 322.4 g/mol
InChI Key: GQFTWGZBOQICMD-UHFFFAOYSA-N
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Description

2,4-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone is a synthetic organic compound that belongs to the class of benzophenone derivatives. It is known for its diverse applications in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 2,4-dimethylbenzoyl chloride with 4-methylpiperazine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2,4-dimethylbenzoyl chloride and 4-methylpiperazine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is typically performed at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 2,4-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone may involve more scalable and efficient methods. These methods often include continuous flow processes and the use of automated reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

2,4-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,4-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone can be compared with other benzophenone derivatives to highlight its uniqueness:

    2,4-Dimethylbenzophenone: Lacks the piperazine moiety, resulting in different chemical and biological properties.

    4-Methylpiperazinomethyl benzophenone: Similar structure but with variations in the substitution pattern, leading to different reactivity and applications.

    Benzophenone: The parent compound with a simpler structure, used as a starting material for various derivatives.

These comparisons emphasize the unique structural features and applications of 2,4-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone .

Properties

IUPAC Name

(2,4-dimethylphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-16-4-9-20(17(2)14-16)21(24)19-7-5-18(6-8-19)15-23-12-10-22(3)11-13-23/h4-9,14H,10-13,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFTWGZBOQICMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642975
Record name (2,4-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-71-6
Record name (2,4-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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